molecular formula C18H18N4O4S B2575083 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034406-71-6

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2575083
CAS No.: 2034406-71-6
M. Wt: 386.43
InChI Key: DPYMMAUBEOLZDP-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound featuring a triazole ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The phenyl group can be introduced through a subsequent Friedel-Crafts alkylation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids.

  • Reduction: Formation of corresponding amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for binding studies with various enzymes and receptors.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Application in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties.

Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of triazole, phenyl, and sulfonamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c23-27(24,15-6-7-17-18(12-15)26-11-10-25-17)21-16(13-22-19-8-9-20-22)14-4-2-1-3-5-14/h1-9,12,16,21H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMMAUBEOLZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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